molecular formula C12H15BrN4S B5587827 3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine

3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine

Cat. No. B5587827
M. Wt: 327.25 g/mol
InChI Key: SZQNAWPNNHXAPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to "3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine," typically involves reactions of corresponding oxadiazoles with aliphatic or aromatic primary amines, without solvent, leading to compounds characterized by 1H NMR, IR, and Mass spectroscopy (Kaneria et al., 2016). These methods provide a versatile approach to generating a wide variety of substituted triazoles.

Molecular Structure Analysis

Single-crystal X-ray diffraction has been used to determine the crystal structures of triazole derivatives, revealing complex geometries and intermolecular hydrogen bonding that contribute to their stability and properties. For example, triazole compounds have been shown to crystallize in various systems with detailed geometric parameters, highlighting the importance of molecular structure in understanding their chemical behavior (叶姣 et al., 2015).

Chemical Reactions and Properties

Triazole derivatives undergo a range of chemical reactions, including cyclization, S-benzylation, and reactions with carbon disulfide, leading to a variety of functionalized molecules. These reactions are key to modifying the chemical properties of triazoles for specific applications, such as antimicrobial or anticancer activity (Kaneria et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting points, and crystallinity, are closely related to their molecular structure and substituents. X-ray diffraction studies provide insights into the crystal packing and intermolecular interactions that influence these properties (叶姣 et al., 2015).

Chemical Properties Analysis

The chemical properties of triazoles, such as reactivity, stability, and the ability to form hydrogen bonds, are derived from their molecular structure. Studies on substituted triazoles have shown that these compounds can exhibit significant biological activity, including antimicrobial and anticancer effects, attributed to their chemical properties (Kaneria et al., 2016).

Scientific Research Applications

Synthesis and Characterization

3-[(4-Bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine and its derivatives are synthesized through various chemical reactions, demonstrating the versatility of this compound in the creation of novel chemical entities. For instance, a method for synthesizing similar triazole derivatives involves the reaction of 1,2,4-triazole-3-thiols with bromopropionic acid, leading to new 3-sulfanyl-1,2,4-triazoles with high yields, showcasing the compound's potential in generating structurally diverse molecules (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Antimicrobial and Anticancer Activities

Several studies have explored the biological activities of triazole derivatives, including antimicrobial and anticancer properties. Synthesis of new triazole compounds from isonicotinic acid hydrazide showed promising antimicrobial activities (Bayrak et al., 2009). Similarly, some triazole derivatives have been synthesized for their potential anticancer evaluation, highlighting the structural versatility of these compounds in targeting various cancer cell lines (Bekircan et al., 2008).

Corrosion Inhibition

The chemical structure of triazole derivatives, similar to 3-[(4-Bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine, lends itself to applications in corrosion inhibition. Triazole Schiff bases have been investigated as corrosion inhibitors on mild steel in acid media, demonstrating the compound's utility in protecting metals from corrosion (Chaitra, Mohana, & Tandon, 2015).

Synthesis of Novel Derivatives

The compound's chemical framework facilitates the synthesis of various novel derivatives with potential biological and industrial applications. Research into the synthesis of new benzothiazole acylhydrazones as anticancer agents illustrates the compound's role in developing new therapeutic agents (Osmaniye et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation risk. The presence of the bromine atom might also make the compound potentially hazardous .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to better understand its physical and chemical properties, and to develop safer and more efficient methods for its synthesis .

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4S/c1-2-3-11-15-16-12(17(11)14)18-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQNAWPNNHXAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine

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